Sinapyl alcohol
Overview
Description
Sinapyl alcohol is an organic compound structurally related to cinnamic acid . It is biosynthesized via the phenylpropanoid biochemical pathway, with its immediate precursor being sinapaldehyde . This phytochemical is one of the monolignols, which are precursors to lignin or lignans .
Synthesis Analysis
The cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in lignin biosynthesis as it catalyzes the final step in the synthesis of monolignols . The CAD gene family has been studied in Arabidopsis thaliana, Oryza sativa, and partially in Populus . The comparison of the cinnamyl alcohol synthesis ability of different strains was performed under various conditions .
Molecular Structure Analysis
Sinapyl alcohol has a molecular formula of C11H14O4 and an average mass of 210.227 Da . It is derived from the polyphenolic monolignols or hydroxy cinnamyl alcohols, which in turn are synthesized from phenylalanine derived from the shikimate biosynthetic pathway .
Chemical Reactions Analysis
Sinapyl alcohol, a monolignol, is a primary lignin monomer . It participates in the initial stages in the biosynthesis of lignin . Coupling reactions of sinapyl alcohol and sinapyl p-hydroxybenzoate have been reported .
Physical And Chemical Properties Analysis
Sinapyl alcohol has a chemical formula of C11H14O4 and a molar mass of 210.226 . It appears as a colorless solid with a melting point ranging from 61 to 65 °C .
Scientific Research Applications
Role in Plant Metabolism and Lignin Synthesis
Sinapyl alcohol plays a crucial role in plant metabolism, particularly in the Brassicaceae family. It acts as an intermediate in pathways leading to sinapoyl esters and lignin synthesis. Glucosyltransferases are key in transforming sinapic acid and sinapyl alcohol into intermediates for sinapoylmalate, sinapoylcholine, and lignin synthesis. The identification of genes encoding these enzymes offers insights into manipulating sinapate metabolism and lignin biology in plants like Arabidopsis (Lim et al., 2001).
Contribution to Lignin Polymerization
Sinapyl alcohol contributes to the formation of syringyl units in lignins, a key structural component in plant cell walls. For instance, metabolic engineering in pine tracheary elements enabled the synthesis of sinapyl alcohol, which is not normally used in lignification in conifers. This led to the production of hardwood-like lignins, potentially enhancing biomass processing for biofuel production and chemical pulping (Wagner et al., 2015).
Chemical Synthesis and Characterization
Sinapyl alcohol has been synthesized from commercially available sinapaldehyde using methods like borohydride exchange resin in methanol. This makes it accessible to researchers for various applications, including understanding its role in lignin biosynthesis and exploring its potential in other fields (Kim & Ralph, 1996).
Potential Medical Applications
While your requirements exclude drug use and dosage information, it's notable that sinapyl alcohol and its derivatives have been studied for their potential medicinal properties, such as anti-inflammatory and antinociceptive effects (Choi et al., 2004).
Biomimetic Oxidative Studies
Studies on biomimetic oxidations of sinapyl alcohol with agents like silver oxide have contributed to understanding the formation of β-O-4 structures in lignin. This research aids in comprehending lignin biosynthesis and exploring applications in biomass processing and lignin valorization (Kishimoto et al., 2015).
Safety And Hazards
Future Directions
Lignin, the second richest biopolymer on earth, after cellulose, and the primary deposition on the secondary cell wall structure of plants, is composed of complex phenolic compounds . Its composition makes it an important natural renewable raw material for the production of a number of commodity products . The scientific community has been attracted to cellulose because of its abundance, adaptability, sustainability, and affordability .
properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314695 | |
Record name | trans-Sinapyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sinapyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sinapyl alcohol | |
CAS RN |
20675-96-1, 537-33-7 | |
Record name | trans-Sinapyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20675-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinapic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Sinapyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3,5-dimethoxycinnamyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINAPYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6NO04SMV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sinapyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 65 °C | |
Record name | Sinapyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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